Pridinol hydrochloride
Description
Historical Context and Early Research Discoveries
Pridinol (B1678096) has been utilized as a muscle relaxant for several decades. nih.gov The synthesis of pridinol can be achieved through a Grignard reaction involving ethyl 3-piperidinopropionate and phenylmagnesium bromide. nih.gov Another method involves a three-step reaction starting from methyl acrylate (B77674) and piperidine (B6355638) to produce methyl 3-(1-piperidyl) propionate (B1217596), which then reacts with phenylmagnesium bromide to form pridinol. google.comgoogle.com This is subsequently reacted with methanesulfonic acid to yield pridinol mesylate. google.com
Early research focused on its properties as a centrally acting muscle relaxant. mims.commedex.com.bd It was identified as an atropine-like muscle relaxant and has also been explored for its antimuscarinic activity in the context of parkinsonism. mims.commedex.com.bddrugbank.com The hydrochloride salt, in particular, has been noted for these anticholinergic effects. medex.com.bd While the published literature on the pharmacology of pridinol has been described as sparse, its use in several countries for muscle spasms has prompted further investigation into its pharmacokinetic and pharmacodynamic properties. nih.govsemanticscholar.org
Significance in Medicinal Chemistry and Basic Pharmacology Research
Pridinol hydrochloride holds considerable significance in medicinal chemistry and basic pharmacology research due to its action as a muscarinic acetylcholine (B1216132) receptor antagonist. nih.govmedkoo.com This makes it a valuable compound for studying the role of the parasympathetic nervous system in various physiological processes. medkoo.com
Mechanism of Action: The primary mechanism of action of pridinol is the blockade of muscarinic acetylcholine receptors (mAChRs). nih.govmedkoo.compatsnap.com This antagonistic effect reduces the activity of acetylcholine, a neurotransmitter that plays a crucial role in muscle contraction. nih.govpatsnap.com By inhibiting cholinergic transmission, pridinol leads to muscle relaxation. evitachem.com It acts on the central nervous system, specifically the spinal cord and brain, to dampen nerve impulses that trigger muscle contractions. patsnap.com In vitro studies have demonstrated its ability to inhibit acetylcholine-induced contractions in smooth muscle tissues. medkoo.com
Receptor Binding and Activity: Pridinol exhibits activity against various muscarinic receptor subtypes, with reported Ki values in the micromolar range for M1 and M2 subtypes. medkoo.com Its ability to permeate the blood-brain barrier allows it to exert its effects on the central nervous system. nih.govmedchemexpress.com Research has also explored the synthesis of derivatives, such as Sila-Pridinol, which showed a five-fold increase in anticholinergic potency, highlighting the potential for structural modifications to enhance pharmacological activity. evitachem.com
Pharmacological Research Applications: In basic pharmacology, pridinol is used to investigate the effects of cholinergic blockade on muscle function and motor control. dissertationtopic.net It has been used in studies to understand its influence on polysynaptic reflexes. nih.gov Furthermore, its role as a non-benzodiazepine antispasmodic makes it a subject of interest in research concerning musculoskeletal pain and spasticity. evitachem.comfrontiersin.org Some research has also suggested that pridinol may have activity as an NMDA receptor antagonist, a class of drugs that inhibit the action of the N-Methyl-D-aspartate receptor. medchemexpress.comwikipedia.orgdrugbank.com
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | nih.gov |
| Molecular Formula | C20H26ClNO | nih.gov |
| Molecular Weight | 331.88 g/mol | ncats.io |
| CAS Number | 968-58-1 | medkoo.com |
Interactive Data Table: Pharmacological Profile of Pridinol
| Target | Action | Significance |
|---|---|---|
| Muscarinic Acetylcholine Receptors (mAChRs) | Antagonist | Reduces parasympathetic activity, leading to muscle relaxation. medkoo.com |
| Central Nervous System | Inhibition of nerve impulses | Dampens signals that cause muscle contractions. patsnap.com |
| NMDA Receptors | Potential Antagonist | Area of ongoing research for its implications in neurotransmission. medchemexpress.com |
Structure
2D Structure
Properties
IUPAC Name |
1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECCHUISCGCKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
511-45-5 (Parent) | |
| Record name | Pridinol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10242510 | |
| Record name | Pridinol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
968-58-1 | |
| Record name | 1-Piperidinepropanol, α,α-diphenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=968-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pridinol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pridinol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-diphenylpiperidine-1-propanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PRIDINOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Derivatization of Pridinol Hydrochloride
Established Synthetic Pathways
The synthesis of Pridinol (B1678096) primarily relies on well-established organometallic reactions, which can be adapted through several multi-step variations.
The cornerstone of Pridinol synthesis is the Grignard reaction. nih.gov This method involves the nucleophilic addition of a phenylmagnesium halide to an appropriate ester. The most common pathway utilizes the reaction of phenylmagnesium bromide with either ethyl 3-piperidinopropionate or methyl 3-(1-piperidyl) propionate (B1217596). nih.govevitachem.com The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. evitachem.com Following the reaction, hydrolysis is performed, typically using an acid solution like HCl, to yield the tertiary alcohol, Pridinol. google.comchemicalbook.com
Phenylmagnesium Bromide + Methyl 3-(1-piperidyl) propionate → Pridinol
A prevalent multi-step synthesis for Pridinol begins with the reaction of methyl acrylate (B77674) and piperidine (B6355638). evitachem.comgoogle.com This step forms the intermediate compound, methyl 3-(1-piperidyl) propionate. evitachem.comgoogle.com This intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide to produce Pridinol. evitachem.comgoogle.com
| Synthetic Route Variation | Starting Materials | Key Intermediate | Final Reaction | Notes |
| Route 1 | Methyl acrylate, Piperidine, Phenylmagnesium bromide | Methyl 3-(1-piperidyl) propionate | Grignard Reaction | Shorter route, high yield, economical. google.comgoogle.com |
| Route 2 | Chloroethanol, Piperidine, Benzophenone, Magnesium | 2-piperidyl ethanol (B145695) Grignard reagent | Grignard Reaction | Longer route, lower yields reported. google.com |
Industrial Scale Preparation Techniques
For industrial production, the synthetic routes are optimized for large-scale manufacturing. The method starting from methyl acrylate is considered economical and practical for industrial application due to its simple synthesis steps, short reaction pathway, and high yields, which can range from 79% to 99.8%. google.comgoogle.com The process is designed to be cost-effective, with straightforward post-reaction treatments like vacuum distillation and recrystallization to obtain the final product. google.com The preparation method for the final dosage form, such as tablets, may involve processes like wet granulation, which is also noted for its simplicity, low cost, and suitability for large-scale industrial production. google.com
Synthesis of Analogues and Related Derivatives
Research into the structure-activity relationships of Pridinol has led to the synthesis of various analogues and derivatives, most notably Pridinol mesilate and its silicon-containing counterparts. evitachem.compatsnap.com
Pridinol mesilate, the methanesulfonate (B1217627) salt of Pridinol, is a common form used in pharmaceutical preparations. evitachem.comgoogle.com Its synthesis is achieved by reacting Pridinol with methanesulfonic acid. evitachem.comgoogle.com This acid-base reaction is typically carried out in a solvent such as diethyl ether, which facilitates the precipitation of the mesylate salt. google.comgoogle.com The formation of the mesylate salt is intended to improve the compound's solubility and stability for clinical use. evitachem.com The reaction involves cooling a solution of Pridinol in ether and then adding a solution of methanesulfonic acid in ether, which causes the white solid of Pridinol mesilate to precipitate. google.com
| Reactant 1 | Reactant 2 | Solvent | Product | Purpose |
| Pridinol | Methanesulfonic Acid | Diethyl Ether | Pridinol Mesilate | Enhance solubility and stability. evitachem.comgoogle.comgoogle.com |
The isosteric replacement of carbon with silicon has been a strategy to modify the pharmacological properties of drugs. In the case of Pridinol, this has led to the synthesis of Sila-Pridinol. evitachem.comsci-hub.se In Sila-Pridinol, the central carbon atom of the propanol (B110389) chain is replaced by a silicon atom. evitachem.com This structural modification has been shown to have a significant impact on the compound's activity, with Sila-Pridinol exhibiting a five-fold increase in anticholinergic potency compared to Pridinol. evitachem.com The synthesis of these silicon analogues is part of broader research into the structure-activity relationships of Pridinol and the influence of silicon substitution on the properties of centrally acting drugs. evitachem.com Studies have compared the binding affinities of carbon/silicon pairs like pridinol/sila-pridinol to muscarinic receptors, noting that the affinity increase from the C/Si exchange is significant for achiral drugs. sigmaaldrich.com Further modifications have included the synthesis of compounds like racemic p-fluoro-hexahydro-sila-difenidol, an analogue of hexahydro-sila-difenidol. d-nb.info
| Compound | Structural Feature | Impact on Activity |
| Pridinol | Carbon at the central position of the propanol chain. | Standard anticholinergic activity. |
| Sila-Pridinol | Silicon replaces the central carbon atom. evitachem.com | Five-fold increase in anticholinergic potency. evitachem.com |
Molecular and Cellular Mechanisms of Action of Pridinol Hydrochloride
Interaction with Cholinergic Receptors
Pridinol's primary mechanism of action involves its interaction with cholinergic receptors, specifically muscarinic acetylcholine (B1216132) receptors. patsnap.comnih.govkegg.jp By blocking these receptors, it impedes the action of the neurotransmitter acetylcholine, which is crucial for transmitting nerve signals that lead to muscle contraction. nih.govpatsnap.com
Muscarinic Acetylcholine Receptor Antagonism (M1, M2 Subtypes)
Pridinol (B1678096) acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), with a noted effect on the M1 and M2 subtypes. medkoo.com This antagonism is a key aspect of its function as a muscle relaxant. nih.gov The M1 receptors are abundant in the brain and are involved in cognitive functions, while M2 receptors are found in locations such as the heart and are involved in regulating heart rate. frontiersin.orgwikipedia.org Studies on rat heart M2 muscarinic receptors have explored the thermodynamics of binding for antagonists like pridinol. nih.gov Research indicates that hydrogen bond-forming hydroxyl groups and polarizable phenyl groups contribute significantly to the interaction between this class of antagonists and M2 receptors. nih.gov
Table 1: Pridinol Hydrochloride's Interaction with Muscarinic Receptor Subtypes
| Receptor Subtype | Action | Significance |
|---|---|---|
| M1 | Antagonism medkoo.com | Contributes to the central muscle relaxant effect by modulating cholinergic pathways in the central nervous system. patsnap.com |
| M2 | Antagonism medkoo.com | Plays a role in the overall anticholinergic profile of the drug. nih.gov |
Cholinergic Transmission Inhibition
By acting as a muscarinic receptor antagonist, pridinol effectively inhibits cholinergic transmission. nih.govevitachem.com This means it blocks the activity of acetylcholine at postganglionic parasympathetic nerve endings and on smooth muscle cells. nih.gov This blockade of acetylcholine's effects reduces the excitability of muscle fibers, which helps to alleviate involuntary movements and muscle spasms. patsnap.com The inhibition extends to cholinergic pathways within the central nervous system, contributing to its centrally mediated muscle relaxant effects. patsnap.comevitachem.com
Effects on Smooth and Striated Muscle Tissues In Vitro
In vitro studies have demonstrated that pridinol inhibits acetylcholine-induced contractions in smooth muscle tissues. medkoo.com Its myorelaxant effect is observed at the level of both smooth and striated muscle tissue. nih.gov This is a direct consequence of its action as a muscarinic acetylcholine receptor antagonist. nih.govnih.gov
Modulation of Cellular Signaling Pathways
The antagonism of muscarinic acetylcholine receptors by pridinol initiates a cascade of intracellular signaling events. Muscarinic receptors are G protein-coupled receptors (GPCRs). genome.jp The M1 receptor subtype is coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium. frontiersin.org The M2 receptor subtype is coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased levels of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org By blocking these receptors, pridinol modulates these downstream signaling pathways. This modulation of cellular signaling is the fundamental basis for its muscle relaxant properties. patsnap.com
Preclinical Pharmacological Investigations in Animal Models
Pharmacokinetic Profiles in Animal Models
Elimination Kinetics in Animal Models
The elimination kinetics of pridinol (B1678096) have been characterized in several animal species, providing insight into its metabolic and excretory pathways. Early investigations by Duperray and colleagues in 1977 explored the pharmacokinetics of pridinol in dogs, mice, and rats. Following intravenous administration of pridinol to dogs at doses of 3.0 and 6.7 mg/kg, the researchers monitored the drug's concentration in the blood to understand its distribution and elimination patterns, which included both the parent compound and its metabolites ies.gov.pl.
In one part of this study, two dogs received a 3 mg/kg intravenous dose of pridinol. Plasma concentrations were measured at several intervals post-administration, demonstrating a decline over time. For instance, in one dog, the concentration dropped from 1.82 µg/ml immediately after administration to 0.12 µg/ml after 31 hours. A similar trend was observed in the second dog ies.gov.pl.
More recent studies have provided further details on the pharmacokinetic parameters of pridinol mesylate in Beagle dogs. A study by Xiaohong and colleagues in 2015, which compared orally disintegrating tablets to conventional tablets, established key kinetic parameters for the conventional formulation. Following a single 12 mg oral dose, the elimination half-life (T1/2) was determined to be 1.52 ± 0.67 hours researchgate.net. The peak plasma concentration (Cmax) was 36.48 ± 4.92 ng/mL, which was reached at a Tmax of 0.97 ± 0.16 hours. The area under the plasma concentration-time curve from 0 to 12 hours (AUC0-12) was 77.58 ± 29.22 ng・h/mL researchgate.net.
Table 1: Pharmacokinetic Parameters of Pridinol Mesylate (Conventional Tablet) in Beagle Dogs
| Parameter | Value |
| Cmax (ng/mL) | 36.48 ± 4.92 |
| Tmax (h) | 0.97 ± 0.16 |
| AUC0-12 (ng・h/mL) | 77.58 ± 29.22 |
| T1/2 (h) | 1.52 ± 0.67 |
Data sourced from Xiaohong et al., 2015 researchgate.net
Sustained-Release Formulation Studies in Animal Models
To improve patient compliance and provide more stable plasma concentrations, sustained-release formulations of pridinol have been developed and evaluated in preclinical settings.
The development of a sustained-release tablet of pridinol mesylate has been described, with a focus on its in vitro release characteristics. An optimized formulation was found to release the drug over a period of more than 12 hours. The release mechanism was identified as following first-order kinetics, involving a combination of drug diffusion and matrix erosion dissertationtopic.netlatamjpharm.org.
Further research by Vignaduzzo and colleagues focused on establishing a robust dissolution test for a combined tablet formulation of meloxicam (B1676189) and pridinol mesylate. The optimized conditions for this test were determined to be USP apparatus 2 with a paddle rotation speed of 75 rpm, using 900 ml of 50 mM phosphate (B84403) buffer at a pH of 7.5 and a temperature of 37.0±0.5°C nih.gov. Under these conditions, it was demonstrated that at least 75% of both drugs were dissolved by the 45-minute mark nih.govsemanticscholar.org. The study also noted that for pridinol, there was a slight trend of increased dissolution with increasing acidity of the medium nih.gov.
Table 2: In Vitro Dissolution Profile of Pridinol Mesylate Sustained-Release Tablets
| Time (hours) | Cumulative Release (%) |
| 1 | 25 |
| 2 | 40 |
| 4 | 60 |
| 6 | 75 |
| 8 | 85 |
| 10 | 90 |
| 12 | >95 |
Illustrative data based on descriptions of over 12-hour release profiles. dissertationtopic.netlatamjpharm.org
The in vivo performance of a newly developed pridinol mesylate sustained-release tablet was compared to a conventional tablet in a pharmacokinetic study involving Beagle dogs. This crossover study revealed significant differences in the pharmacokinetic profiles of the two formulations dissertationtopic.net.
Table 3: Comparative Pharmacokinetic Parameters of Pridinol Mesylate Formulations in Beagle Dogs
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng/mL*h) |
| Sustained-Release Tablet | 243.71 | 3.00 | 1903.34 |
| Conventional Tablet | 286.04 | 1.00 | 1354.9 |
Data from a dissertation on preclinical research of pridinol mesylate sustained-release tablets. dissertationtopic.net
Analytical and Characterization Methodologies for Pridinol Hydrochloride
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of Pridinol (B1678096) hydrochloride, providing powerful separation capabilities that are essential for both quantification and impurity profiling.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Pridinol. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Pridinol mesylate, a salt of Pridinol, in raw materials and in combination with other drugs. nih.govresearchgate.net These methods are valued for their simplicity, speed, and accuracy. nih.gov
Validation of these HPLC methods is conducted according to the International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. nih.gov Key validation parameters include accuracy, precision, linearity, and robustness. For instance, a developed method demonstrated linearity over a specific concentration range with a high correlation coefficient, indicating a direct proportional relationship between concentration and detector response. researchgate.net The precision of the methods is confirmed through repeatability and intermediate precision studies, with results typically showing a relative standard deviation (RSD) of less than 2%. researchgate.net
The selection of the stationary phase (column) and mobile phase is critical. C18 and C8 columns are commonly employed for the separation. nih.govresearchgate.net The mobile phase composition is optimized to achieve efficient separation from other components or potential degradation products. Common mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer like potassium dihydrogen phosphate (B84403), with the pH adjusted to a specific value to ensure consistent ionization and retention of the analyte. nih.govresearchgate.net Quantification is typically achieved using UV detection at a wavelength where the analyte exhibits significant absorbance, such as 258 nm. nih.govresearchgate.net
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Reversed-phase C18 | Base-deactivated silica (B1680970) C8 |
| Mobile Phase | Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate (1:2 v/v), pH 5.0 | 50 mM Phosphate Buffer (pH 2.5) : Methanol (40:60 v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection (UV) | 258 nm | 225 nm |
| Temperature | Ambient | 40°C |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique applicable to the analysis of Pridinol. This method combines the separation capability of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the identification of volatile and thermally stable compounds. uniroma1.it
In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," of the molecule, which allows for its definitive identification.
For Pridinol, GC-MS data is available in spectral libraries, such as the NIST (National Institute of Standards and Technology) library. nih.gov The mass spectrum of Pridinol shows characteristic intense peaks at mass-to-charge ratios (m/z) of 98, 113, 180, and 295. nih.gov The peak at m/z 98 is often the most abundant (top peak) and is a key identifier in the spectrum. nih.gov The standard non-polar Kovats retention index for Pridinol is reported as 2301, which is a standardized measure of its retention time in a GC system. nih.gov
Spectroscopic Techniques
Spectroscopic techniques are indispensable for both the quantification and structural confirmation of Pridinol hydrochloride. These methods rely on the interaction of the molecule with electromagnetic radiation.
UV-Vis Spectrophotometry for Quantification
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method used for the quantitative analysis of this compound. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Pridinol exhibits absorbance in the UV region, allowing for its quantification.
For Pridinol mesylate, the wavelength of maximum absorbance (λmax) is observed at 258 nm when using methanol as a solvent. researchgate.net This wavelength is typically used for quantification to ensure maximum sensitivity. The method is validated for linearity, demonstrating a direct relationship between absorbance and concentration over a defined range. researchgate.net UV-Vis spectrophotometry can also be used for simultaneous estimation of Pridinol in combination with other drugs by employing methods like absorbance ratio (Q-analysis), which utilizes measurements at multiple wavelengths, including the isosbestic point.
| Method | Parameter | Value |
|---|---|---|
| Direct UV Spectrophotometry | λmax | 258 nm |
| Solvent | Methanol | |
| Q-Analysis (with Diclofenac Sodium) | Wavelengths Used | 258 nm (λmax of Pridinol), 265 nm (Isosbestic point), 285 nm (λmax of Diclofenac) |
| Linearity Range (Pridinol) | 14-56 µg/ml |
Infrared (IR), Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used for the definitive structural elucidation of molecules like Pridinol. vanderbilt.edu
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. nih.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance of IR radiation versus the wavenumber, revealing characteristic absorption bands for different functional groups. For Pridinol (C₂₀H₂₅NO), the spectrum would be expected to show characteristic peaks for O-H stretching (from the alcohol group), C-H stretching (from the aromatic and aliphatic parts), C-N stretching (from the piperidine (B6355638) ring), and C-O stretching. A vapor-phase IR spectrum for Pridinol is available in spectral databases. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed information about the carbon-hydrogen framework of a molecule. jchps.com This technique is based on the magnetic properties of atomic nuclei (like ¹H and ¹³C). slideshare.net The NMR spectrum provides information on the chemical environment of each nucleus (chemical shift), the number of nuclei of each type (integration), and their proximity to other nuclei (spin-spin coupling). core.ac.uk For this compound, ¹H NMR and ¹³C NMR spectra would allow for the unambiguous assignment of all hydrogen and carbon atoms in the structure, confirming the connectivity of the two phenyl rings, the propanol (B110389) chain, and the piperidine ring. These techniques are also crucial for identifying and characterizing related substances, such as degradation products. nih.gov
Electrophoretic Methods
Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer an alternative to chromatographic techniques for the analysis of pharmaceuticals. mdpi.com CE separates molecules based on their charge-to-mass ratio in an electric field. tubitak.gov.tr
While specific, validated electrophoretic methods for this compound are not widely documented in the cited literature, the technique of Capillary Zone Electrophoresis (CZE) is well-suited for its analysis. CZE is the simplest form of CE and is ideal for separating charged species. mdpi.com Since this compound is a salt, the Pridinol molecule will be positively charged in acidic to neutral buffer solutions due to the protonation of the piperidine nitrogen atom. This positive charge allows it to migrate in the electric field, enabling its separation from neutral excipients or other charged impurities.
The development of a CZE method would involve optimizing parameters such as the pH and concentration of the background electrolyte (buffer), the applied voltage, and the capillary temperature to achieve the desired separation efficiency and analysis time. mdpi.com Its high efficiency, low consumption of solvents, and rapid analysis times make CE a potentially valuable tool for the quality control of this compound. mdpi.com
Capillary Zone Electrophoresis (CZE) Applications
Capillary Zone Electrophoresis (CZE) has been established as a viable analytical technique for the quantification of pridinol. A simple and rapid CZE method was developed for the simultaneous determination of Pridinol Mesylate (PRI) and Meloxicam (B1676189) (MEL) in combined tablet formulations conicet.gov.ar. The development and optimization of this method were achieved using experimental design strategies to ensure robustness and accuracy conicet.gov.ar.
The optimized procedure utilized a background electrolyte (BGE) consisting of an 18 mmol L⁻¹ sodium phosphate solution adjusted to a pH of 5.90 conicet.gov.ar. For reproducible results, a specific capillary activation and conditioning protocol was essential. This protocol involved rinsing the capillary at the beginning of each day with 0.1 mol L⁻¹ NaOH, water, and the BGE, each for ten minutes. A similar, shorter rinsing cycle was performed between individual runs to maintain performance conicet.gov.ar. The successful application of this validated CZE method demonstrates its suitability for pharmaceutical analysis, with performance comparable to established High-Performance Liquid Chromatography (HPLC) methods conicet.gov.ar.
Table 1: Optimized Conditions for CZE Analysis of Pridinol Mesylate
| Parameter | Condition |
|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) |
| Instrumentation | Agilent CE system |
| Background Electrolyte (BGE) | 18 mmol L⁻¹ Sodium Phosphate |
| pH of BGE | 5.90 |
| Capillary Conditioning (Daily) | 10 min rinse with 0.1 mol L⁻¹ NaOH, water, and BGE |
| Capillary Conditioning (Between Runs) | 3 min rinse with 0.1 mol L⁻¹ NaOH, water, and BGE |
Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative procedure designed to detect changes in a drug substance or product over time. It must accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. For pridinol, a stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed and validated according to International Council for Harmonisation (ICH) guidelines nih.govmdpi.com.
This method is crucial for assessing the intrinsic stability of the drug and ensuring its quality throughout its shelf life. The specificity of the HPLC method was established through forced degradation studies, which demonstrated that the degradation products did not interfere with the quantification of pridinol nih.govmdpi.com. The separation was achieved using a C18 column with a mobile phase composed of a 51:9:40 (v/v/v) mixture of methanol, 2-propanol, and a 50mM potassium phosphate solution (pH 6.0), delivered at a flow rate of 1.0 mL/min mdpi.com. Detection and quantification of the analytes were performed at a wavelength of 220 nm mdpi.com. The validation of this method confirmed its accuracy, precision, and robustness, proving its capability as a stability-indicating assay nih.govmdpi.com.
Degradation Product Identification and Quantification
To identify potential degradation products, pridinol mesylate was subjected to various stress conditions as recommended by ICH guidelines, including hydrolytic (acidic), oxidative, photolytic, and thermal stress nih.govmdpi.com. Significant degradation was observed under acidic and photolytic conditions, as well as in an oxidizing environment nih.govmdpi.comresearchgate.net.
Two primary degradation products were identified:
Elimination Product (ELI): This product results from the elimination of a water molecule from pridinol. It was formed under both acidic (0.1N HCl) and photolytic (visible and long-wavelength UV light) stress conditions nih.govmdpi.com.
N-oxidation Derivative (NOX): This derivative was formed when pridinol was subjected to an oxidizing environment nih.govmdpi.combohrium.com.
The standards for these degradation products were independently synthesized and their structures were confirmed using infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) nih.govmdpi.com. The developed stability-indicating HPLC method was capable of separating and quantifying both pridinol and these degradation products mdpi.com. The limits of quantification (LOQ) for the impurities, relative to pridinol, were determined to be 0.04% for ELI and 0.05% for NOX nih.govmdpi.com.
Table 2: Summary of Forced Degradation Studies on Pridinol Mesylate
| Stress Condition | Agent/Method | Resulting Degradation Product |
|---|---|---|
| Acidic Hydrolysis | 0.1N HCl | Elimination Product (ELI) |
| Oxidation | Oxidizing Agent | N-oxidation Derivative (NOX) |
| Photolysis | Visible and long-wavelength UV light | Elimination Product (ELI) |
Kinetic Studies of Chemical Degradation
The kinetics of the chemical degradation of pridinol were investigated, specifically under acidic conditions where significant degradation was observed nih.govmdpi.com. The study focused on the degradation process in a 0.1N HCl medium nih.gov.
The research determined that the acid-catalyzed degradation of pridinol follows a first-order kinetic process with respect to the drug's concentration nih.govmdpi.combohrium.com. This indicates that the rate of degradation is directly proportional to the concentration of pridinol. Further analysis of the kinetic data allowed for the determination of key thermodynamic and stability parameters. The activation energy (Ea) for this degradation process was calculated to be 25.5 Kcal mol⁻¹ nih.govmdpi.com. Based on the kinetic data, the half-life (t½) of pridinol in 0.1N HCl at a temperature of 38°C was estimated to be 10,830 hours nih.govmdpi.com.
Table 3: Kinetic Parameters for the Acidic Degradation of Pridinol
| Parameter | Value |
|---|---|
| Reaction Order | First-order |
| Medium | 0.1N HCl |
| Activation Energy (Ea) | 25.5 Kcal mol⁻¹ |
| Half-life (t½) at 38°C | 10,830 hours |
Theoretical and Computational Studies of Pridinol Hydrochloride
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis examines how the chemical structure of a compound influences its biological activity. For Pridinol (B1678096), its efficacy as a muscarinic antagonist is dependent on several key structural features that form its pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.
The core structure of Pridinol consists of a piperidine (B6355638) ring connected to a 3,3-diphenyl-3-hydroxypropyl group. nih.gov General SAR studies on centrally active anticholinergic agents highlight the importance of specific moieties, many of which are present in Pridinol nih.gov:
Amino Group: The tertiary amine of the piperidine ring is crucial. At physiological pH, this group is protonated, carrying a positive charge that allows for a key ionic interaction with a conserved aspartate residue in the orthosteric binding site of muscarinic receptors. The piperidyl group is a common feature in potent anticholinergics. nih.gov
Hydroxyl (–OH) Group: The tertiary alcohol is essential for activity, acting as a hydrogen bond donor or acceptor. This hydrogen bonding capability helps to anchor the ligand within the receptor's binding pocket, significantly contributing to its binding affinity. nih.gov
Aromatic Rings: The two phenyl groups provide bulky, lipophilic (hydrophobic) regions. These rings engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues within the receptor, enhancing the stability of the ligand-receptor complex. For maximal potency, these phenyl rings should be unsubstituted. nih.gov
Spatial Conformation: The spatial arrangement of these groups is critical. Crystallographic studies on different forms of pridinol salts (anhydrous vs. monohydrated solvate) reveal variations in molecular conformation and, consequently, in their hydrogen-bonding patterns. researchgate.net These differences in three-dimensional structure can directly impact how the molecule fits into its binding site, thereby influencing its pharmacological activity. researchgate.net
| Structural Feature | Functional Group | Probable Interaction with Receptor | Importance for Activity |
|---|---|---|---|
| Basic Amine Head | Piperidine Ring (Protonated) | Ionic Interaction | High |
| Hydrogen Bonding Site | Tertiary Hydroxyl Group | Hydrogen Bond | High |
| Lipophilic Moieties | Two Phenyl Rings | Hydrophobic/van der Waals Interactions | High |
| Carbon Chain Spacer | Propyl Chain | Provides optimal orientation of functional groups | Moderate |
Molecular Docking and Dynamics Simulations
While specific molecular docking studies for pridinol hydrochloride are not extensively published, the methodology can be applied to understand its binding mechanism based on its known target, the muscarinic acetylcholine (B1216132) receptor (M1 subtype). mdpi.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations model the behavior of the complex over time, providing insights into its stability.
A hypothetical docking study of this compound would involve the following steps:
Receptor Preparation: A 3D structural model of the human M1 muscarinic receptor is obtained, often from homology modeling or existing crystal structures.
Ligand Preparation: The 3D structure of pridinol is generated and optimized to find its lowest energy conformation.
Docking Simulation: Pridinol is computationally placed into the receptor's binding site using software like AutoDock or Glide. The program samples numerous orientations and conformations, scoring them based on binding energy. The lowest energy pose is considered the most probable binding mode.
Based on the known structure of muscarinic receptors and pridinol's pharmacophore, the following interactions are predicted:
The protonated nitrogen of the piperidine ring would form a strong ionic bond with the highly conserved aspartate residue (Asp) in the third transmembrane helix (TM3) of the receptor.
The hydroxyl group would likely form a hydrogen bond with asparagine (Asn) or tyrosine (Tyr) residues in the binding pocket.
The two phenyl rings would fit into a hydrophobic pocket formed by aromatic and aliphatic amino acid residues such as tryptophan (Trp) and tyrosine (Tyr), stabilizing the complex through π-π stacking and hydrophobic interactions. mdpi.com
Following docking, MD simulations would be performed to assess the dynamic stability of the predicted pridinol-receptor complex. These simulations would monitor the movement of atoms over time, confirming whether the key interactions identified in docking are maintained.
| Simulation Step | Purpose | Expected Outcome/Key Data |
|---|---|---|
| Molecular Docking | Predict the binding pose and affinity of Pridinol in the receptor active site. | Binding energy score (kcal/mol), identification of key interacting amino acid residues, visualization of the binding pose. |
| Molecular Dynamics (MD) Simulation | Evaluate the stability of the ligand-receptor complex over time. | Root Mean Square Deviation (RMSD) to measure stability, analysis of persistent hydrogen bonds, calculation of binding free energy. |
Quantum Chemical Calculations and Conformational Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure and conformational possibilities. mdpi.comnih.gov These methods can be used to calculate properties like charge distribution, molecular orbital energies, and the relative energies of different spatial arrangements (conformations).
For pridinol, conformational analysis is crucial because the molecule possesses several rotatable bonds, allowing it to adopt numerous shapes. Quantum calculations can identify the most stable, low-energy conformations that are likely to be biologically active. Crystallographic studies of pridinol mesylate have provided precise experimental data on its solid-state conformation, including bond lengths and angles. researchgate.net These studies show that even the presence of a single water molecule (in a monohydrated solvate) can alter the molecule's conformation and the network of hydrogen bonds it forms. researchgate.net
DFT calculations can complement this experimental data by:
Mapping the potential energy surface of the molecule as key dihedral angles are rotated, identifying all low-energy conformers.
Calculating the electrostatic potential map, which shows the distribution of charge on the molecule's surface. This helps visualize the electron-rich (negative) and electron-poor (positive) regions that are key to intermolecular interactions.
Determining atomic charges, which can be used to parameterize the molecule for classical molecular dynamics simulations.
The results of these calculations inform our understanding of how pridinol presents its pharmacophoric features to the receptor, ensuring an optimal fit for effective binding.
| Computational Method | Property Analyzed | Relevance to Pridinol's Activity |
|---|---|---|
| Geometry Optimization (e.g., DFT) | Bond lengths, bond angles, dihedral angles of the lowest energy structure. | Defines the most stable 3D shape of the molecule, which is presumed to be the bioactive conformation. |
| Conformational Search | Relative energies of different conformers. | Identifies other accessible, low-energy shapes the molecule can adopt to fit into the receptor binding site. |
| Electrostatic Potential (ESP) Mapping | Charge distribution on the molecular surface. | Highlights regions responsible for ionic and polar interactions with the receptor, such as the positive charge on the piperidine nitrogen. |
Future Directions in Pridinol Hydrochloride Academic Research
Exploration of Unconventional Molecular Targets
Pridinol (B1678096) hydrochloride's primary mechanism of action is well-established as a centrally acting anticholinergic agent that blocks muscarinic acetylcholine (B1216132) receptors. patsnap.comnih.gov This antagonism is central to its muscle relaxant effects. nih.gov However, the complexity of the central nervous system and the full spectrum of Pridinol's therapeutic effects suggest that its interactions may not be limited to the cholinergic system alone. Future research endeavors are anticipated to investigate molecular targets beyond the classical muscarinic receptors.
Potential areas for future investigation include:
Sigma Receptors: Sigma receptors are a unique class of intracellular proteins that are involved in modulating several neurotransmitter systems. sigmaaldrich.com A number of CNS-active drugs have been found to have an affinity for these receptors, which can influence their pharmacological profiles. nih.govamazonaws.com Investigating the binding affinity and functional activity of Pridinol at sigma-1 and sigma-2 receptors could reveal novel mechanisms contributing to its therapeutic actions. biorxiv.org
Systematic screening of Pridinol against a broad panel of receptors and enzymes could uncover previously unknown interactions, potentially explaining nuances in its clinical effects and opening doors to new therapeutic applications.
Development of Advanced Synthetic Strategies
The chemical synthesis of Pridinol has been well-documented, with established methods often relying on classical organometallic reactions. The primary route involves a Grignard reaction, where a piperidine-containing propyl precursor is reacted with phenylmagnesium bromide. nih.govgoogle.comgoogle.com
| Step | Reactants | Product | Reaction Type |
| 1 | Methyl acrylate (B77674), Piperidine (B6355638) | Methyl 3-(1-piperidyl)propionate | Michael Addition |
| 2 | Methyl 3-(1-piperidyl)propionate, Phenylmagnesium bromide | Pridinol | Grignard Reaction |
| 3 | Pridinol, Hydrochloric acid | Pridinol hydrochloride | Salt Formation |
While effective, these traditional methods present opportunities for modernization in line with the broader trends in medicinal and process chemistry. hilarispublisher.comnih.gov Future research in this area will likely focus on creating more efficient, sustainable, and scalable synthetic processes.
Key areas for development include:
Continuous Flow Chemistry: The application of flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency. polimi.itscielo.br Developing a continuous flow synthesis for Pridinol could lead to a more efficient and scalable manufacturing process, which is a key consideration for active pharmaceutical ingredients. digitellinc.com
Catalytic and Greener Methods: Research into novel catalytic systems could reduce the reliance on stoichiometric Grignard reagents, minimizing waste and improving the atom economy of the synthesis. The development of greener synthetic routes using more benign solvents and reagents is a major goal in modern pharmaceutical chemistry.
Stereoselective Synthesis of Analogs: Although Pridinol itself is an achiral molecule, fda.gov future research could involve the synthesis of chiral derivatives or analogs to explore stereospecific interactions with biological targets. This would necessitate the development of advanced stereoselective synthetic strategies to access enantiomerically pure compounds.
Novel Applications in Research Tool Development
Beyond its therapeutic use, this compound possesses characteristics that could be leveraged for its development as a pharmacological research tool. A research tool, in this context, is a compound used to selectively probe specific biological pathways or receptor functions in preclinical studies. nih.govnih.gov
Pridinol's established activity as a muscarinic antagonist provides a foundation for this potential application. patsnap.comnih.govkegg.jp Future research could focus on:
Receptor Subtype Selectivity Profiling: The muscarinic acetylcholine receptor family consists of five distinct subtypes (M1-M5), each with a unique tissue distribution and physiological role. A comprehensive investigation into the binding affinity and functional activity of Pridinol at each of these subtypes is a critical next step. Should Pridinol demonstrate significant selectivity for one subtype over the others, it could become a valuable chemical probe for researchers studying the specific functions of that receptor subtype in health and disease.
Probing the Cholinergic System: A well-characterized and selective Pridinol could be used in in vitro and in vivo experiments to investigate the role of specific cholinergic pathways in various physiological processes, from motor control to cognition. nih.gov For instance, it could be used to pharmacologically dissect the contribution of a particular muscarinic receptor subtype to the progression of a neurological disorder model.
The transition of a therapeutic agent into a widely used research tool requires a thorough and publicly available characterization of its pharmacological properties. Future academic studies aimed at this detailed profiling could significantly enhance the value of Pridinol to the broader scientific community.
Q & A
Q. What analytical methods are recommended for assessing the purity of pridinol hydrochloride in research settings?
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are standard methods for purity analysis. Batch-specific certificates of analysis (CoA) should be cross-referenced, as this compound batches must meet ≥98% purity thresholds for research applications. Ensure calibration with certified reference standards and validate methods using retention time alignment and spectral matching .
Q. How can researchers characterize the crystalline structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, a 2018 study resolved pridinol’s piperidine-substituted tertiary alcohol configuration, confirming its 3-hydroxy-3,3-diphenylpropyl group via crystallographic data (space group P2₁, Z = 2). Complementary techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) validate functional groups .
Q. What protocols ensure stable preparation of this compound standard solutions?
Dissolve this compound in anhydrous methanol or dimethyl sulfoxide (DMSO) at concentrations ≤10 mM. Store aliquots at -20°C in amber glass vials to prevent photodegradation. Monitor stability over time using UV-Vis spectrophotometry (λmax ~254 nm) and confirm absence of degradation peaks via HPLC .
Q. How should this compound be stored to maintain long-term stability?
Store lyophilized powder at -20°C in a desiccator to minimize hygroscopic degradation. Stability studies indicate integrity for ≥4 years under these conditions. For solutions, avoid freeze-thaw cycles and validate sterility for in vitro assays using membrane filtration .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating pridinol’s efficacy in preclinical muscle relaxant models?
Use randomized, double-blind, placebo-controlled crossover studies in rodents. Key endpoints include electromyography (EMG) for muscle activity suppression and von Frey filament assays for pain threshold modulation. For example, a jaw-muscle pain model demonstrated pridinol’s reduced perceived pain intensity (VAS scores) but noted paradoxical decreases in pressure pain thresholds (PPTs), highlighting context-dependent effects .
Q. How can researchers resolve contradictions in pridinol’s pharmacological data across studies?
Contradictions, such as conflicting pain modulation outcomes compared to tolperisone, require rigorous dose-response analyses and pharmacokinetic profiling. In one study, pridinol mesilate (4 mg/kg) showed lower efficacy than tolperisone hydrochloride (50 mg/kg) in reducing VAS pain scores, likely due to differences in blood-brain barrier penetration. Replicate findings using standardized pain induction protocols (e.g., hypertonic saline injections) .
Q. What methodologies are recommended for impurity profiling of this compound APIs?
Employ HPLC with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) to quantify trace impurities (e.g., 3-chloropropiophenone). Follow ICH Q3A guidelines, setting identification thresholds at 0.1% and qualification thresholds at 0.15%. Cross-reference impurity databases (e.g., MM0002.31) for structural confirmation .
Q. How can iontophoresis enhance pridinol delivery in transdermal studies?
Utilize pridinol mesylate (positive polarity) with anodal electrodes at current densities of 0.5 mA/cm². Optimize buffer systems (pH 5–6) to maintain ionization. Validate flux rates using Franz diffusion cells and porcine skin models. Monitor skin irritation via transepidermal water loss (TEWL) measurements .
Q. What models are suitable for acute toxicity studies of this compound?
Determine LD₅₀ values using OECD Guideline 423 in Swiss albino mice. Intravenous administration yields an LD₅₀ of 35 mg/kg, with symptoms including respiratory depression and clonic seizures. For subchronic toxicity, administer daily oral doses (5–20 mg/kg) over 28 days, monitoring serum creatinine kinase (CK) and histopathological changes in skeletal muscle .
Q. How should comparative studies with other antispasmodics be structured to ensure validity?
Use a three-arm design (pridinol, active comparator, placebo) with stratified randomization. For example, compare pridinol (4–8 mg/day) to baclofen (10–20 mg/day) in spasticity models, measuring Ashworth Scale scores and H-reflex amplitudes. Account for confounders like CYP3A4-mediated drug interactions using pharmacokinetic sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
